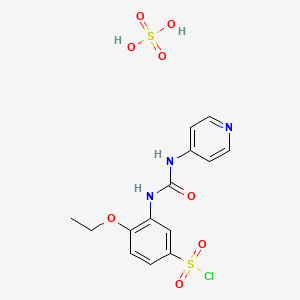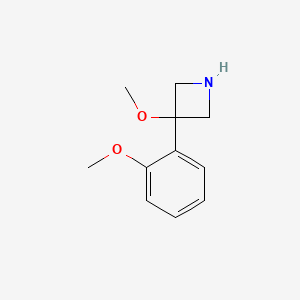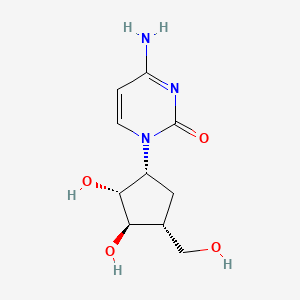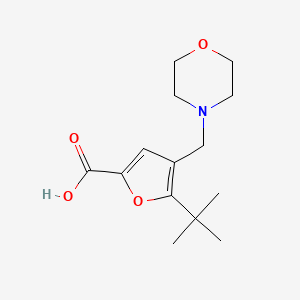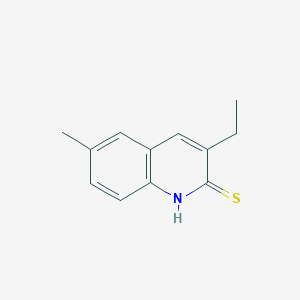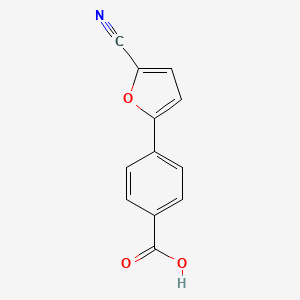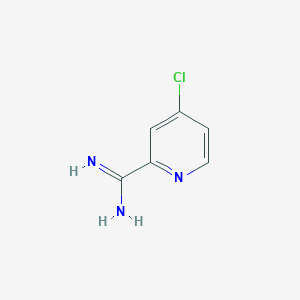
2-Cyclohexylethyl thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexylethyl thiazole-4-carboxylate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylethyl thiazole-4-carboxylate typically involves the reaction of cyclohexylethyl bromide with thiazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclohexylethyl thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexylethyl thiazole-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its potential as an antimicrobial agent due to the thiazole ring’s known biological activities.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 2-Cyclohexylethyl thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The cyclohexylethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its target sites.
Vergleich Mit ähnlichen Verbindungen
Thiazole-4-carboxylate: Lacks the cyclohexylethyl group, resulting in different chemical and biological properties.
2-Phenylthiazole-4-carboxylate: Contains a phenyl group instead of a cyclohexylethyl group, leading to variations in its reactivity and applications.
2-Methylthiazole-4-carboxylate: The presence of a methyl group instead of a cyclohexylethyl group affects its solubility and biological activity.
Uniqueness: 2-Cyclohexylethyl thiazole-4-carboxylate is unique due to the presence of the cyclohexylethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, making it more effective in penetrating cell membranes and interacting with intracellular targets. Additionally, the cyclohexylethyl group can influence the compound’s stability and reactivity, making it a valuable building block for the synthesis of novel thiazole derivatives.
Eigenschaften
Molekularformel |
C12H17NO2S |
|---|---|
Molekulargewicht |
239.34 g/mol |
IUPAC-Name |
2-cyclohexylethyl 1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H17NO2S/c14-12(11-8-16-9-13-11)15-7-6-10-4-2-1-3-5-10/h8-10H,1-7H2 |
InChI-Schlüssel |
LUYIIKMQWIKKNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CCOC(=O)C2=CSC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


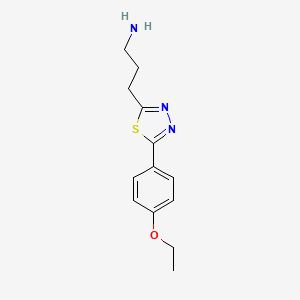

![3-Aminobenzo[d]isothiazol-6-ol](/img/structure/B11766998.png)
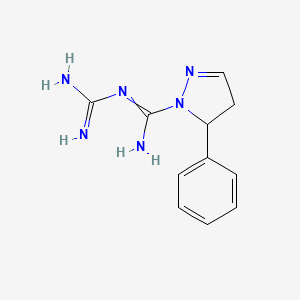
![4-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11767012.png)
